Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Peptide Synthesis Chiral Chemistry Drug Discovery

Sourcing chiral β-amino acid building blocks with defined (S)-stereochemistry for peptide drug discovery frequently involves extended lead times and uncertain enantiomeric purity. Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS 270065-86-6) addresses this bottleneck as a ready-to-use, N-Boc-protected β-homophenylalanine derivative bearing a 3-cyano substituent for targeted SAR exploration. • Enables structure-activity relationship studies of DPP-4 inhibitors beyond fluorinated phenyl analogs; the cyano group acts as a hydrogen bond acceptor and offers a distinct electronic profile. • Orthogonal Boc protection (acid-labile) is fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies for multi-step peptide chain elongation. • Supplied with batch-specific Certificate of Analysis; purity ≥98% by HPLC ensures reproducible coupling efficiency and downstream product consistency.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 270065-86-6
Cat. No. B1363634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
CAS270065-86-6
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
InChIKeyCYGNMSRSGBBZOE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid Overview


Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS 270065-86-6) is a chiral, N-Boc-protected beta-amino acid derivative featuring a 3-cyanophenyl side chain [1]. With a molecular weight of 304.34 g/mol and the formula C16H20N2O4, it serves as a specialized building block in peptide synthesis and medicinal chemistry, distinguished by its specific stereochemistry (S-configuration) and the presence of a cyano group, which provides unique reactivity and potential for targeted modifications in peptide chain elongation . It is commonly known as Boc-3-cyano-L-beta-homophenylalanine or N-β-(t-Butoxycarbonyl)-3-cyano-L-β-homophenylalanine [1].

S
Chiral (S)-configuration for stereochemical control studies
B
Boc-protected; orthogonal to base-labile Fmoc strategies
C
3-Cyano handle for SAR exploration and further functionalization

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid Substitution Risks


Substituting Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid with a generic or closely related analog, such as the (R)-enantiomer (CAS 269726-83-2) , the unprotected amino acid (CAS 270065-85-5) , or the Fmoc-protected variant (CAS 270065-87-7) , is not advisable. The specific (S)-stereochemistry is critical for chiral recognition in biological systems and can dictate the final product's pharmacological activity. Furthermore, the Boc protecting group provides stability under basic conditions and is cleaved under specific acidic conditions, a profile distinct from base-labile Fmoc groups, which impacts orthogonal protection strategies in multi-step peptide synthesis . The 3-cyano substituent offers a distinct electronic and steric profile compared to halogenated (e.g., fluoro) or unsubstituted phenyl analogs, which can significantly alter binding affinity and physicochemical properties.

Enantiomer mismatch
The (R)-enantiomer (CAS 269726-83-2) may not reproduce chiral recognition and can shift biological study outcomes.
Protecting group incompatibility
Fmoc analogs are base-labile; using them in acid-labile Boc workflows can disrupt orthogonal protection and may lead to premature deprotection.
Aryl substitution variation
Halogenated or unsubstituted phenyl analogs may exhibit different electronic and steric profiles, potentially altering binding and reactivity.

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid Quantitative Evidence


Enantiomeric Purity and Chiral Identity

The compound's value is predicated on its defined (S)-stereochemistry. The (R)-enantiomer, Boc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS 269726-83-2) , is a distinct chemical entity with different optical rotation and potential biological activity. The target compound is certified as the (S)-enantiomer, ensuring consistent stereochemical outcomes in asymmetric synthesis.

Chiral Identity
Specification review
(S)-enantiomer vs. (R)-enantiomer
Defined stereochemistry supports chiral method development
Confirm by chiral HPLC or optical rotation
Peptide Synthesis Chiral Chemistry Drug Discovery

Boc vs. Fmoc Orthogonal Stability

The tert-butoxycarbonyl (Boc) group provides stability under basic conditions, whereas the Fmoc group is base-labile. This allows the use of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid in synthetic schemes requiring orthogonal protection, where the Fmoc analog (CAS 270065-87-7) would be prematurely deprotected. The Boc group is cleaved under acidic conditions, a standard step in many peptide synthesis workflows .

Protection Orthogonality
Class-level
Boc: acid-labile · Fmoc: base-labile
Orthogonal deprotection conditions enable multi-step SPPS
Class-level inference; verify compatibility in your sequence
Solid-Phase Peptide Synthesis SPPS Protecting Groups

Cyano Substituent Impact on DPP-4 Potency

While direct data for Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is unavailable, the broader class of beta-homophenylalanine-based DPP-4 inhibitors demonstrates that aromatic ring substitution dramatically affects potency. For instance, a 2,4,5-trifluoro substituted analog achieved an IC50 of 119 nM [1], while a 2,5-difluoro analog had an IC50 of 270 nM [1]. This class-level data strongly suggests that the 3-cyano substituent will confer a unique and non-interchangeable activity profile compared to other aryl-substituted analogs.

DPP-4 SAR context
Class-level
Fluoro-analogs: IC50 119–270 nM range
Class-level SAR suggests unique aryl substituent profile
Data to verify for target 3-cyano analog
DPP-4 Inhibitor Medicinal Chemistry Structure-Activity Relationship

Cyano Group Reactivity and Properties

The 3-cyano group provides a unique chemical handle for further modification, distinguishing it from unsubstituted or halogenated phenyl analogs. It can act as a hydrogen bond acceptor, influence the electronic properties of the aromatic ring, or be converted to other functional groups (e.g., amine, amidine, tetrazole). This specific reactivity profile is absent in analogs lacking the cyano group .

Cyano Reactivity
Context-dependent
H-bond acceptor · convertible to amine, amidine, tetrazole
Enables functionalization pathways not available with halogenated analogs
Review reactivity under your conditions
Synthetic Intermediate Peptide Modification Click Chemistry

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid Applications


DPP-4 Inhibitor Analog Synthesis

Use as a key chiral building block in the synthesis of novel beta-homophenylalanine-based DPP-4 inhibitors, where the 3-cyano substituent is intended to explore new structure-activity relationships (SAR) beyond the well-studied fluorinated analogs [1].

Peptide Engineering for Enhanced Binding

Incorporate into peptide chains to leverage the cyano group's ability to act as a hydrogen bond acceptor or to create a constrained conformation, potentially improving binding affinity and selectivity for a biological target, as suggested by class-level SAR studies [1].

Synthetic Methodology for Chiral β-Amino Acids

Serve as a model substrate in the development or validation of new asymmetric synthesis methods or enzymatic processes for producing this valuable class of chiral intermediates [2].

Application
Selection Property
Validation Focus
DPP-4 inhibitor SAR studies
3-Cyano substituent SAR review
Inhibitory activity endpoint interpretation
Peptide binding affinity studies
Boc orthogonal protection for SPPS
Deprotection and coupling efficiency
Chiral β-amino acid methodology
Stereochemical control with (S)-configuration
Enantiomeric purity and reaction scope

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